![molecular formula C8H13N3O B1391783 (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol CAS No. 1221792-15-9](/img/structure/B1391783.png)
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Übersicht
Beschreibung
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol typically begins with commercially available methyl pyrazole 3,5-dicarboxylate. This precursor is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques makes this compound accessible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Buchwald and Chan arylations are facilitated by palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is synthesized through a series of reactions involving readily available starting materials. A notable method includes the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization to form the pyrazolo-diazepine skeleton. Subsequent reduction and protection steps yield the final product .
Chemical Structure:
- Molecular Formula: C8H13N3O
- CAS Number: 1221792-15-9
- Molecular Weight: 167.21 g/mol
Drug Design and Development
The compound serves as a versatile scaffold in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazolo-diazepines exhibit significant activity against several diseases, including:
- Neurodegenerative Disorders: Potential neuroprotective effects have been observed in studies focusing on Alzheimer's disease models.
- Anxiolytic Effects: Some derivatives demonstrate anxiolytic properties similar to benzodiazepines but with fewer side effects.
Studies have shown that (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol exhibits:
- Antimicrobial Activity: In vitro tests reveal effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Compounds derived from this scaffold have shown promise in reducing inflammation markers in cellular models.
Pharmacological Investigations
Pharmacological studies have highlighted the potential of this compound in:
- CNS Disorders: Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
- Pain Management: Analgesic properties have been noted in preclinical trials.
Case Studies
Several case studies illustrate the efficacy of this compound in therapeutic applications:
Wirkmechanismus
The mechanism of action of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects . The pathways involved in its action are still under investigation, but its potential as a kinase inhibitor is particularly noteworthy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydroazepines: These six-five fused heterocycles are more commonly studied but lack the unique properties of the seven-five fused structure.
Homopiperazines: Another class of heterocycles with different pharmacological profiles compared to pyrazolo-diazepines.
Uniqueness
The seven-five fused bicyclic structure of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol provides unique chemical and biological properties that are not observed in the more traditional six-five fused heterocycles. This uniqueness makes it a valuable scaffold for drug design and other scientific applications .
Biologische Aktivität
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol is a compound belonging to the pyrazolo-diazepine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
The synthesis of this compound involves a multi-step process starting from commercially available methyl pyrazole derivatives. The key steps include:
- Alkylation : Methyl pyrazole 3,5-dicarboxylate is alkylated using 3-bromo-N-Boc propyl amine.
- Cyclization : The resulting derivative undergoes cyclization upon deprotection of the Boc group.
- Reduction : Selective reduction of the lactam using borane yields the desired amine product .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo-diazepines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition is crucial as it can suppress tumor proliferation and enhance the efficacy of existing chemotherapeutic agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of pyrazolo-diazepines. These compounds may have applications in treating central nervous system disorders such as schizophrenia and depression. Their mechanism of action may involve modulation of neurotransmitter systems and reduction of neuroinflammation .
Antibacterial Properties
Some studies suggest that pyrazolo-diazepine derivatives can target bacterial infections effectively due to their unique structural properties that inhibit bacterial growth without affecting human cells. This specificity makes them promising candidates for developing new antibacterial therapies .
Case Studies
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in tumor metabolism.
- Receptor Modulation : They may interact with neurotransmitter receptors to exert neuroprotective effects.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells leading to apoptosis.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-7-4-8-5-9-2-1-3-11(8)10-7/h4,9,12H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXZUACVERIOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677765 | |
Record name | (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-15-9 | |
Record name | (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.